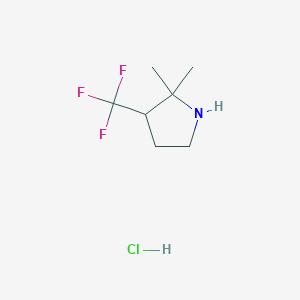
2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that has gained significant attention in the scientific community, particularly in the field of medicinal chemistry. It is a key intermediate in the synthesis of various drugs, including antipsychotic and antidepressant medications.
Scientific Research Applications
Medicine: Pharmacological Agent Synthesis
2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride: is utilized in the synthesis of pharmacological agents due to its trifluoromethyl group, which is a common moiety in many FDA-approved drugs . This group can significantly alter the biological activity of compounds, making it valuable in drug design and development.
Agriculture: Crop Protection Chemicals
In the agricultural sector, this compound serves as an intermediate in the synthesis of crop protection chemicals . The trifluoromethyl group enhances the effectiveness of pesticides, contributing to the protection of crops from various pests.
Material Science: Fluorinated Compound Development
The unique properties of the trifluoromethyl group make 2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride a candidate for developing advanced materials with specific desired properties, such as increased durability or chemical resistance .
Chemical Synthesis: Building Block for Fluorinated Molecules
This compound is a valuable building block in chemical synthesis, particularly for creating fluorinated molecules that have applications in pharmaceuticals, agrochemicals, and material science due to their unique physicochemical properties .
Analytical Chemistry: Reference Standards
In analytical chemistry, 2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride can be used to create reference standards for chromatographic analysis, aiding in the identification and quantification of complex mixtures .
Environmental Science: Study of Environmental Impact
The environmental impact of fluorinated compounds, including those related to 2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride , is an area of study within environmental science. Researchers investigate the persistence and bioaccumulation potential of these compounds in ecosystems .
properties
IUPAC Name |
2,2-dimethyl-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-6(2)5(3-4-11-6)7(8,9)10;/h5,11H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSJLLFMPKNXMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C(F)(F)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

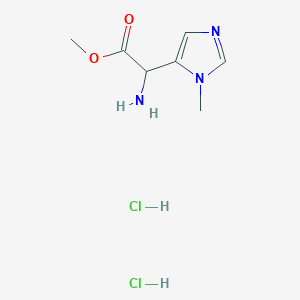
![2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol](/img/structure/B1431969.png)
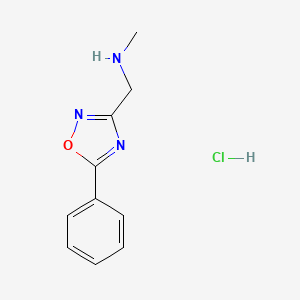

![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)
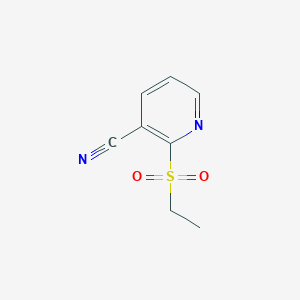

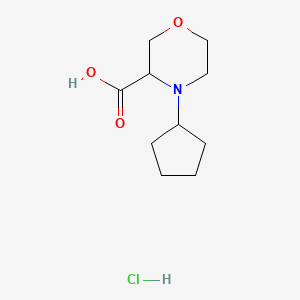
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)




